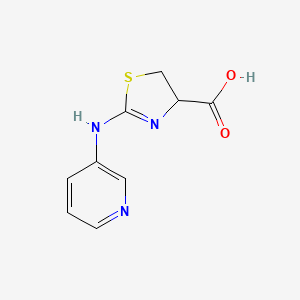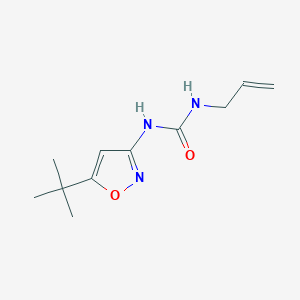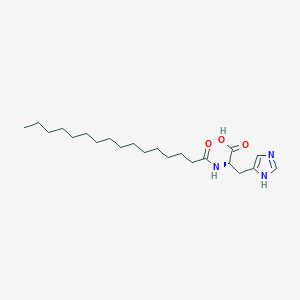
N-hexadecanoyl-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-hexadecanoyl-histidine typically involves the reaction of histidine with hexadecanoic acid. The process can be carried out through esterification, where the carboxyl group of hexadecanoic acid reacts with the amino group of histidine. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: N-hexadecanoyl-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-hexadecanoyl-histidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study acylation reactions and the behavior of N-acyl amino acids.
Biology: The compound is investigated for its role in cellular signaling and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the formulation of surfactants and emulsifiers for various industrial applications
Mecanismo De Acción
The mechanism of action of N-hexadecanoyl-histidine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and participate in signaling cascades. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions and metabolic processes .
Comparación Con Compuestos Similares
N-dodecanoyl-histidine: Similar in structure but with a shorter acyl chain.
N-octadecanoyl-histidine: Similar in structure but with a longer acyl chain.
N-palmitoyl-lysine: Another N-acyl amino acid with lysine instead of histidine .
Uniqueness: N-hexadecanoyl-histidine is unique due to its specific acyl chain length, which influences its physicochemical properties and biological activities. The presence of the histidine moiety also imparts unique reactivity and interaction capabilities compared to other N-acyl amino acids .
Propiedades
Número CAS |
55258-12-3 |
|---|---|
Fórmula molecular |
C22H39N3O3 |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
(2S)-2-(hexadecanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C22H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)25-20(22(27)28)16-19-17-23-18-24-19/h17-18,20H,2-16H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t20-/m0/s1 |
Clave InChI |
XHUZOURAPKCNRA-FQEVSTJZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


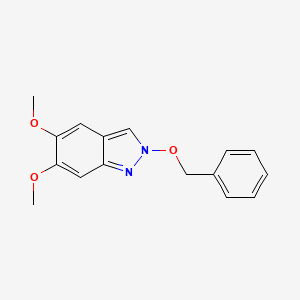
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)


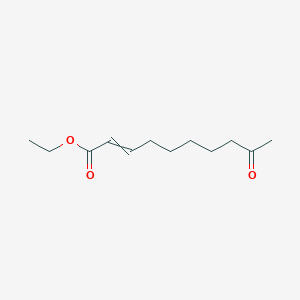
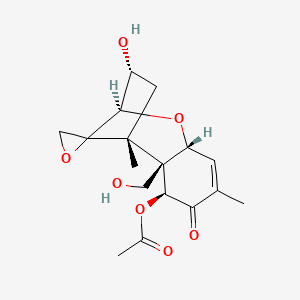

![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
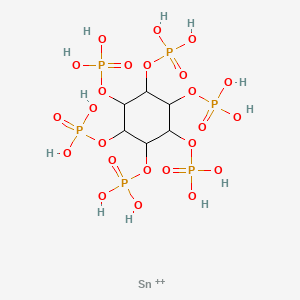


![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)
